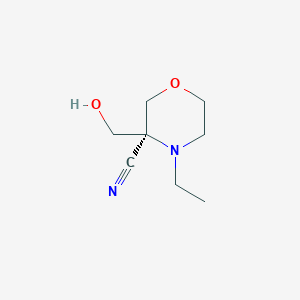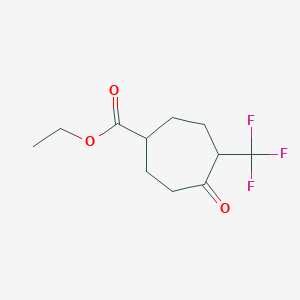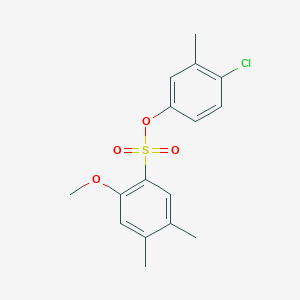![molecular formula C21H28N6O4 B2402591 2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1207043-35-3](/img/structure/B2402591.png)
2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C21H28N6O4 and its molecular weight is 428.493. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Biological Activity Prediction
The compound belongs to a class of compounds synthesized for potential biological activities. A study conducted modelling on a similar compound structure aimed to predict its biological activity spectrum and acute toxicity. This involved the synthesis of 4-aryl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamides, highlighting their potential as slightly toxic or practically nontoxic substances with prospective antineurotic activity, especially for male reproductive and erectile dysfunction treatment (Danylchenko, Drushlyak, & Kovalenko, 2016).
2. Reactivity with Chlorocarboxylic Acid Chlorides
Research on partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines, closely related to the queried compound, demonstrated their reactivity with chlorides of chloroacetic, 3-chloropropanoic, and 4-chlorobutanoic acids, leading to the formation of amides through acylation. This study provided insights into the reactivity and potential synthetic pathways for compounds with similar structures (Chernyshev et al., 2014).
3. Antibacterial Applications
A series of new 2-aryl-5-methyl-[1,2,4]triazolo[1,5-c]quinazoline derivatives, structurally related to the queried compound, were synthesized and tested for antibacterial activities. This highlights the potential of such compounds in antibacterial applications, providing a foundation for further exploration in this area (Zeydi, Montazeri, & Fouladi, 2017).
4. Antimicrobial Activity
Another study synthesized novel 1H-1,2,3-triazole-4-carboxamides, including triazoloquinazoline derivatives, demonstrating their antimicrobial activities against various pathogens. This suggests the potential of similar compounds for antimicrobial applications (Pokhodylo et al., 2021).
5. H1-Antihistaminic Agents
A study on 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, structurally related to the queried compound, showcased their efficacy as H1-antihistaminic agents. This demonstrates the potential of such compounds in pharmacological applications, especially for allergies (Alagarsamy, Shankar, & Murugesan, 2008).
Eigenschaften
IUPAC Name |
2-(2-amino-2-oxoethyl)-N-butan-2-yl-4-(3-methylbutyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O4/c1-5-13(4)23-18(29)14-6-7-15-16(10-14)27-20(24-26(21(27)31)11-17(22)28)25(19(15)30)9-8-12(2)3/h6-7,10,12-13H,5,8-9,11H2,1-4H3,(H2,22,28)(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWXWXXLSTWVIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)N)CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Amino-2,8-dioxa-3-azaspiro[4.5]dec-3-en-1-one](/img/structure/B2402508.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2402510.png)
![2-[(Thien-3-ylmethyl)thio]aniline](/img/structure/B2402511.png)


![2-bromo-N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2402516.png)


![1-(4-ethoxyphenyl)-4-{1-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2402521.png)
![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2402522.png)
![4-bromo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}thiophene-2-carboxamide](/img/structure/B2402523.png)
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2402527.png)

![2-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]benzoic acid](/img/structure/B2402530.png)
